Boc-Hse-OEt.TsOH
Description
Properties
Molecular Formula |
C18H29NO8S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H21NO5.C7H8O3S/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h8,13H,5-7H2,1-4H3,(H,12,15);2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
InChI Key |
SHABNBLSPYLCDS-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C(CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of N Boc Homoserine Ethyl Ester Tosylate
Reactivity Governed by the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. total-synthesis.comnumberanalytics.com
Mechanistic Pathways of Boc Deprotection under Acidic Conditions
The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.comwikipedia.orgjk-sci.com The deprotection mechanism commences with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. commonorganicchemistry.com This initial protonation step is crucial as it weakens the C-O bond of the tert-butyl group.
Following protonation, the molecule undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com The tert-butyl cation can subsequently be neutralized by a nucleophilic counter-ion, deprotonate to form isobutene gas, or be trapped by scavengers like anisole (B1667542) or thioanisole (B89551) to prevent unwanted side reactions. wikipedia.orgcommonorganicchemistry.com The carbamic acid intermediate is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding salt. total-synthesis.comcommonorganicchemistry.com
Kinetic studies on Boc deprotection have revealed a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methane (B114726) sulfonic acid. acs.org This suggests a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair from the fragmentation of the protonated carbamate. acs.org In contrast, deprotection with trifluoroacetic acid shows a more complex kinetic profile. acs.org
The presence of the tosylate counter-ion in Boc-Hse-OEt.TsOH is significant. The p-toluenesulfonic acid (TsOH) can itself act as the acid catalyst for the deprotection, particularly under thermal or mechanochemical conditions. scirp.org
Chemoselectivity in Transformations Involving Boc-Protected Amines
A key advantage of the Boc protecting group is the ability to achieve chemoselective transformations in the presence of other functional groups. The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles, making it orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation). total-synthesis.comorganic-chemistry.org
This chemoselectivity is critical when modifying other parts of the this compound molecule. For instance, reactions involving the ethyl ester or the side-chain hydroxyl group can be performed without affecting the Boc-protected amine. However, strongly acidic conditions used for Boc deprotection can potentially affect other acid-sensitive functionalities. acs.org The choice of deprotection conditions is therefore crucial to maintain the integrity of the rest of the molecule. For example, while strong acids like TFA are common, Lewis acids such as zinc bromide have been shown to selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.comjkchemical.com
Transformations Involving the Ethyl Ester Functionality
The ethyl ester group in this compound provides another site for chemical modification.
Hydrolysis and Transesterification Reaction Mechanisms
Ester hydrolysis can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. libretexts.org A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. youtube.com This reaction is reversible. libretexts.org
Base-promoted hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The elimination of the ethoxide leaving group, followed by deprotonation of the resulting carboxylic acid by the ethoxide, drives the reaction to completion. libretexts.org
Transesterification, the conversion of one ester to another, can also be acid or base-catalyzed. wikipedia.orgmasterorganicchemistry.com The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.org The reaction is an equilibrium process that can be driven forward by using a large excess of the new alcohol or by removing the ethanol byproduct. libretexts.orgwikipedia.org
Reductive Transformations of the Ester Group
The ethyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.orgwikipedia.org The mechanism involves nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then rapidly reduced further to the alcohol. libretexts.org
To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose, typically at low temperatures such as -78 °C. libretexts.orgchemistrysteps.com The reaction proceeds through a stable hemiacetal intermediate which is hydrolyzed to the aldehyde during workup. chemistrysteps.com
Side-Chain Functionalization and Chemical Modifications of the Gamma-Hydroxyl Group of Homoserine
The gamma-hydroxyl group of the homoserine side chain is a key site for introducing structural diversity. This nucleophilic group can participate in a variety of chemical transformations.
The hydroxyl group can be a target for glycosylation, where carbohydrate moieties are attached. nih.gov This is a common post-translational modification in proteins and can be mimicked synthetically. nih.gov For instance, N-Boc-L-serine has been reacted with acetobromosugars in the presence of a Lewis acid to form glycosylated amino acids. acs.org
Phosphorylation, another crucial biological modification, can also be performed on the hydroxyl group. youtube.com This involves the formation of a phosphate (B84403) ester. The synthesis of O-diphenylphospho-L-serine NCA has been reported, highlighting the potential for creating phosphopeptide mimics. acs.org
The hydroxyl group can also serve as a handle for the attachment of other functional groups or for cyclization reactions. For example, the hydroxyl group of homoserine can be activated, often by converting it into a better leaving group like a tosylate, to facilitate nucleophilic substitution reactions. wikipedia.orgresearchgate.net Furthermore, intramolecular reactions can lead to the formation of cyclic structures, such as homoserine lactone, which can then be used in further synthetic applications, including the preparation of multifunctional polymers. dntb.gov.uamdpi.comresearchgate.net
The reactivity of the side chain can be influenced by the surrounding chemical environment. For instance, the presence of specific amino acid residues in an enzyme's active site can act as general bases to facilitate reactions involving the hydroxyl group. biorxiv.org In synthetic contexts, the choice of solvents and catalysts can direct the outcome of modifications to the gamma-hydroxyl group.
Nucleophilic Substitution and Elimination Reactions at the Gamma Position
The tosylate group at the gamma (γ) position of N-Boc-homoserine ethyl ester is an excellent leaving group, making this position susceptible to nucleophilic substitution and elimination reactions. masterorganicchemistry.com The tosylate is introduced by reacting the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Nucleophilic Substitution: A variety of nucleophiles can displace the tosylate group. For instance, reaction with sodium azide (B81097) (NaN₃) can introduce an azide functionality, a precursor to an amine. acs.org Similarly, sulfur nucleophiles can be employed to introduce thioether or thioester moieties. researchgate.net These substitution reactions are valuable for the synthesis of non-proteinogenic amino acids and peptide mimics.
Elimination Reactions: Under basic conditions, an E2 elimination can occur, leading to the formation of an unsaturated amino acid derivative. nih.gov However, the regioselectivity of this elimination can be a challenge. Studies have shown that elimination from a tosylated homoserine derivative can lead to the thermodynamically more stable α,β-unsaturated product rather than the desired γ,δ-unsaturated vinylglycine derivative. nih.gov The choice of base and reaction conditions can influence the outcome of the elimination reaction.
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Substitution | NaN₃, LiN₃ | γ-azido derivative |
| Nucleophilic Substitution | Sulfur nucleophiles | Thioethers, Thioesters |
| Elimination (E2) | Strong base | Unsaturated amino acid |
Rearrangement Reactions and Lactam Formation
The structure of N-Boc-homoserine ethyl ester and its derivatives allows for various rearrangement and cyclization reactions, with lactam formation being a prominent example.
Lactam Formation: The N-Boc protected amino group can participate in intramolecular reactions. For instance, intramolecular acylation can lead to the formation of a γ-lactam (a five-membered ring). sci-hub.seresearchgate.net This tendency for lactam formation is a known side reaction in peptide synthesis involving activated arginine derivatives, where the guanidine (B92328) group is protected with a tosyl group. sci-hub.se In the context of homoserine derivatives, cyclization can be intentionally promoted. For example, activation of the γ-hydroxyl group as a tosylate facilitates intramolecular nucleophilic attack by the nitrogen of the Boc-protected amine, although this typically requires deprotection of the Boc group first or specific reaction conditions that promote cyclization. researchgate.net
Rearrangement Reactions: Rearrangement reactions can also occur under certain conditions. For instance, the Curtius rearrangement can be employed to convert a carboxylic acid derivative into an amine with one less carbon atom. nih.gov While not a direct rearrangement of this compound itself, this type of reaction is relevant in the broader context of modifying amino acid structures derived from it. researchgate.netnih.gov For example, a derivative of homoserine could undergo a Curtius rearrangement to form a diaminobutyric acid derivative.
| Reaction | Key Feature | Resulting Structure |
| Lactam Formation | Intramolecular cyclization | γ-lactam (pyrrolidinone) |
| Curtius Rearrangement | Acyl azide to isocyanate | Amine with loss of CO₂ |
Elucidation of Reaction Pathways and Transition States
Understanding the mechanistic details of the reactions involving N-Boc-homoserine ethyl ester tosylate is crucial for controlling the outcome and optimizing synthetic routes.
Kinetic and Thermodynamic Aspects of Key Reactions
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic factors.
Kinetics: The rate of nucleophilic substitution at the γ-position is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. The esterification of carboxylic acids, a related reaction, has been shown to be influenced by temperature and molar ratios of reactants, with higher temperatures generally increasing the reaction rate. researchgate.net In the context of lactam formation, the rate of cyclization is dependent on the concentration and the conformational flexibility of the molecule, which allows the nucleophilic nitrogen and the electrophilic γ-carbon to come into proximity.
Thermodynamics: The thermodynamic stability of the products often dictates the final product distribution, especially when reactions are reversible or when different pathways compete. For example, in elimination reactions, the formation of the more substituted (and thus more thermodynamically stable) α,β-unsaturated alkene is often favored over the less substituted γ,δ-unsaturated isomer. nih.gov Thermodynamic data for esterification reactions show that these are often equilibrium processes, and the position of the equilibrium can be influenced by factors such as water removal. researchgate.net
| Factor | Influence on Substitution/Elimination | Influence on Lactam Formation |
| Temperature | Increases reaction rate | Can favor cyclization or side reactions |
| Solvent | Affects solubility and ion solvation | Influences conformational preferences |
| Concentration | Affects bimolecular reaction rates | Can favor intramolecular cyclization at low concentrations |
Regioselectivity and Diastereoselectivity in Multi-functional Systems
When a molecule contains multiple reactive sites, controlling the regioselectivity (where the reaction occurs) and diastereoselectivity (the stereochemical outcome) is paramount.
Regioselectivity: In N-Boc-homoserine ethyl ester, the primary hydroxyl group is generally more reactive towards protecting group installation than the secondary amine (which is already protected). nih.gov The γ-position, when activated with a tosylate group, becomes the primary site for nucleophilic attack or elimination. The regioselectivity of reactions is crucial; for instance, ensuring that a nucleophile attacks the γ-carbon and not the ester carbonyl. acs.org
Diastereoselectivity: The stereocenter at the α-carbon of the homoserine backbone can influence the stereochemical outcome of reactions at adjacent positions. In reactions involving the formation of a new stereocenter, such as addition to a double bond or alkylation, the existing chiral center can direct the approach of the reagent, leading to a preference for one diastereomer over another. renyi.hu For example, in the synthesis of β-lactams via the Staudinger reaction, the choice of the nitrogen protecting group on the imine component was found to have a significant impact on the cis/trans diastereoselectivity of the resulting lactam. organic-chemistry.org While not directly involving this compound, this illustrates the principle of how protecting groups can influence diastereoselectivity in related systems.
| Selectivity | Controlling Factors | Example |
| Regioselectivity | Steric hindrance, electronic effects, nature of leaving group | Preferential tosylation of the primary hydroxyl; nucleophilic attack at the γ-carbon. |
| Diastereoselectivity | Existing chiral centers, steric hindrance, chelating effects | Chiral auxiliary control in alkylation reactions; substrate-controlled additions. |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-tert-Butoxycarbonyl-L-homoserine ethyl ester p-toluenesulfonate |
| Boc | tert-Butoxycarbonyl |
| Hse | Homoserine |
| OEt | Ethyl ester |
| TsOH | p-Toluenesulfonic acid |
| Bn | Benzyl (B1604629) |
| TBDMS | tert-Butyldimethylsilyl |
| TBAF | Tetrabutylammonium fluoride |
| TsCl | p-Toluenesulfonyl chloride |
| NaN₃ | Sodium azide |
| DPPA | Diphenylphosphoryl azide |
| DIAD | Diisopropyl azodicarboxylate |
| Ph₃P | Triphenylphosphine |
Applications As a Pivotal Synthetic Intermediate in Advanced Organic and Peptide Chemistry
Role in Peptide Synthesis Methodologies
The compound is particularly significant in peptide chemistry, where the controlled, stepwise assembly of amino acids is fundamental. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the ethyl ester protects the C-terminal carboxylic acid. This protection scheme is central to the Boc/Bzl protection strategy in peptide synthesis. peptide.com
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, involves building a peptide chain on an insoluble resin support. issuu.com The Boc/Bzl strategy is one of the classical approaches to SPPS. peptide.com In this methodology, an N-α-Boc-protected amino acid, like the core structure of Boc-Hse-OEt.TsOH, is the fundamental unit for chain elongation.
The general cycle for integrating a unit like Boc-homoserine into SPPS is as follows:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com
Neutralization: A base is used to neutralize the resulting ammonium (B1175870) salt to generate a free amine.
Coupling: The next protected amino acid, in this case, a derivative of Boc-homoserine, is activated and coupled to the N-terminus of the growing peptide chain.
Washing: Excess reagents and byproducts are washed away, leaving the newly elongated peptide-resin ready for the next cycle. peptide.com
While this compound itself is an ester and not directly attached to the resin, its corresponding acid (Boc-Hse-OH) is used in the coupling step. The ethyl ester form is more relevant to solution-phase synthesis but illustrates the protecting group strategy that is central to Boc-SPPS. The homoserine side-chain hydroxyl group typically requires its own protecting group (e.g., Trityl or t-Butyl) during SPPS to prevent unwanted side reactions. nih.gov
Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, remains essential for large-scale synthesis or for peptides that are difficult to produce via SPPS. ethz.ch In this context, this compound is an excellent starting material.
The synthesis proceeds by coupling the free amine of one amino acid ester with the activated carboxylic acid of an N-Boc-protected amino acid. The tosylate (TsOH) salt form of Boc-Hse-OEt ensures that the amino group is protonated and protected, preventing self-polymerization while allowing for controlled deprotection and coupling. The ethyl ester protects the C-terminus during the coupling of its N-terminal end to another amino acid. After coupling, the Boc group can be selectively removed to allow for further chain elongation at the N-terminus. This method allows for the synthesis of peptide fragments that can be purified at intermediate stages and then joined together, a strategy known as fragment condensation. peptide.com
Homoserine, a non-canonical amino acid, can be incorporated into peptides to modulate their structural and biological properties, such as conformational stability and resistance to enzymatic degradation. iris-biotech.de this compound is a direct precursor for introducing a homoserine residue into a peptide sequence.
Furthermore, the side-chain hydroxyl group of the homoserine residue is a key site for post-synthetic modification. Once incorporated into a peptide, this hydroxyl group can be functionalized to create a wide array of peptide mimetics. This "late-stage functionalization" allows for the combinatorial synthesis of diverse peptide libraries with modified properties. iris-biotech.de For instance, the hydroxyl group can be converted into ethers, esters, or other functional groups to study structure-activity relationships.
Applications in Solution-Phase Peptide Synthesis
Precursor for Non-Canonical Amino Acids and Bioactive Molecules
The true synthetic power of this compound lies in its utility as a scaffold for creating other valuable molecules, particularly non-canonical amino acids (ncAAs) that are not found in the standard genetic code. These ncAAs are instrumental in chemical biology for probing protein function and engineering novel biomolecules. sigmaaldrich.com
One of the most significant applications of protected homoserine is its conversion into azidohomoalanine (AHA), a surrogate for the amino acid methionine. nih.gov AHA contains an azide (B81097) group in place of the methylthio group of methionine. This azide serves as a bioorthogonal chemical handle, meaning it can be selectively reacted within a complex biological environment without interfering with native biochemical processes.
A published protocol describes the synthesis of AHA starting from Boc-homoserine. nih.gov The key steps involve:
Activation of the side-chain hydroxyl group (e.g., through mesylation or tosylation).
Nucleophilic substitution with an azide source, such as sodium azide, to replace the activated hydroxyl group with an azide group.
Deprotection of the Boc and ester groups to yield the final product, azidohomoalanine.
This conversion highlights the role of Boc-protected homoserine derivatives as critical precursors for tools used in proteomic research.
Table 1: Synthetic Route from Boc-Homoserine to Azidohomoalanine (AHA)
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Boc-Hse-OH/OEt | 1. TsCl, Pyridine2. NaN₃ | Boc-AHA-OH/OEt | Activation of the hydroxyl group followed by displacement with azide. nih.gov |
| 2 | Boc-AHA-OH/OEt | Acid (e.g., TFA or HCl) | AHA | Removal of protecting groups to yield the final non-canonical amino acid. nih.gov |
The hydroxyl side chain of homoserine is a versatile functional handle that can be transformed into a variety of other chemical groups, making this compound a precursor for a wide range of amino acid analogues.
A notable example is the oxidation of a homoserine residue within a peptide to an aspartic acid residue. nih.gov This strategy is particularly useful in the synthesis of complex glycopeptides where standard protected aspartic acid might lead to undesirable side reactions, such as aspartimide formation. nih.gov By incorporating a protected homoserine and performing a late-stage oxidation (e.g., using TEMPO/BAIB), the desired aspartic acid-containing peptide can be obtained cleanly. nih.gov
This capacity for transformation allows chemists to synthesize peptides and other molecules with precisely tailored functionalities, expanding the chemical space accessible for drug discovery and materials science. iris-biotech.de
Derivatization to Methionine Surrogates (e.g., Azidohomoalanine)
Building Block in Complex Natural Product and Pharmaceutical Synthesis
The strategic importance of this compound lies in its role as a source of the chiral homoserine scaffold. This scaffold is a recurring motif in a variety of biologically active natural products and pharmaceutical agents.
Strategies for Incorporating Chiral Homoserine Scaffolds
The incorporation of the homoserine backbone from precursors like this compound into larger, more complex molecules is a key strategy in modern synthetic chemistry. icjs.us This "chiral pool" approach leverages the readily available and enantiomerically pure starting material to introduce a specific stereocenter into the target molecule, thereby avoiding the need for often complex and less efficient asymmetric reactions later in the synthetic sequence. icjs.us
One common strategy involves the modification of the functional groups of the homoserine derivative. The protected amine (Boc group) and the ethyl ester can be selectively deprotected and manipulated to form amide bonds or other linkages, integrating the homoserine unit into a peptide chain or a more complex molecular framework. sigmaaldrich.com The hydroxyl group on the side chain offers another point for functionalization, allowing for the introduction of diverse substituents or for its participation in cyclization reactions to form lactones or other heterocyclic systems. clockss.orgrsc.orgrsc.org
For instance, the synthesis of 1,4-oxazepane-5-carboxylic acids, which are present in various pharmacologically relevant compounds, can be achieved using polymer-supported homoserine. rsc.orgrsc.org In this approach, the homoserine derivative is first immobilized on a solid support, followed by a series of reactions including N-alkylation and subsequent cleavage from the resin, which can lead to the formation of the seven-membered oxazepane ring. rsc.orgrsc.org
Case Studies in Target-Oriented Synthesis (as precursor)
The utility of homoserine derivatives as precursors is highlighted in the total synthesis of several complex natural products. A prominent example is the synthesis of Salinosporamide A, a potent proteasome inhibitor with potential anticancer activity. nih.govacs.orggoogle.comgoogle.comnih.gov In several synthetic routes towards Salinosporamide A, a homoserine derivative serves as a key starting material to establish the crucial stereochemistry of the bicyclic core. nih.govacs.orgnih.gov The synthesis often involves a key bis-cyclization step of a β-keto tertiary amide derived from a serine or homoserine precursor, which constructs the characteristic γ-lactam and β-lactone rings simultaneously. nih.govacs.orgnih.gov
Another example is the synthesis of (+)-pilocarpine, a medication used to treat glaucoma and dry mouth. While not directly using this compound, some synthetic strategies for pilocarpine (B147212) and related compounds utilize chiral building blocks with similar structural features to establish the necessary stereocenters. researchgate.net The principles of using chiral amino acid-derived precursors are broadly applicable in the synthesis of such alkaloids.
The following table summarizes key natural products and pharmaceutical agents where homoserine derivatives have been used as precursors:
| Target Molecule | Class | Therapeutic Potential | Role of Homoserine Derivative |
| Salinosporamide A | Polyketide/Amino acid hybrid | Anticancer | Precursor for the bicyclic β-lactone-γ-lactam core. nih.govacs.orgnih.gov |
| (-)-Homosalinosporamide A | Salinosporamide A analog | Anticancer | Precursor for the homologous bicyclic core structure. nih.govacs.org |
| 1,4-Oxazepanes | Heterocycle | Anticonvulsant, Antifungal | Starting material for the formation of the seven-membered ring scaffold. rsc.orgrsc.org |
| Constrained PLG Analogs | Peptidomimetic | Dopamine receptor modulation | Building block for lactam-bridged β-amino acid analogs. clockss.org |
Utilization in Asymmetric Synthesis and Chiral Induction
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. ptfarm.plchiralpedia.com The stereocenter of the homoserine unit can be used to direct the stereochemical outcome of subsequent reactions, a process known as chiral induction. nih.gov
Enantioselective Transformations Mediated by Homoserine Chirality
The chiral center in homoserine derivatives can influence the stereoselectivity of reactions at other positions in the molecule. This is often achieved by forming a rigid cyclic intermediate where one face of a reactive group is sterically hindered by a substituent on the chiral center. This directs an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. ucl.ac.uk
For example, the chirality of a homoserine-derived scaffold can be transferred to a new stereocenter during an intramolecular reaction. researchgate.net This has been demonstrated in cycloaddition reactions where the stereochemistry of the homoserine unit dictates the facial selectivity of the dienophile, leading to a specific diastereomer of the cycloadduct. researchgate.net
Furthermore, the homoserine moiety can be incorporated into chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction, and are then cleaved off. icjs.us While less common for homoserine itself compared to other amino acids, the principle remains a powerful strategy in asymmetric synthesis. icjs.us
The development of new catalytic enantioselective methods is a major focus in organic chemistry, and chiral building blocks like homoserine derivatives play a role in the synthesis and evaluation of new chiral catalysts and ligands. ptfarm.plchiralpedia.comresearchgate.net The effectiveness of these transformations is often evaluated by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, which quantifies the degree of stereoselectivity achieved.
The following table outlines examples of enantioselective transformations where homoserine chirality plays a role:
| Transformation Type | Mediating Factor | Outcome |
| Intramolecular Cycloaddition | Inherent chirality of the homoserine-derived reactant | Diastereoselective formation of cyclic products. researchgate.net |
| Asymmetric Aldol Reactions | Use of a chiral auxiliary derived from a homoserine-like structure | Formation of a new stereocenter with high enantioselectivity. ucl.ac.uk |
| Synthesis of Chiral Heterocycles | Intramolecular cyclization directed by the homoserine stereocenter | Formation of enantiomerically enriched heterocyclic compounds. rsc.orgrsc.org |
Advanced Research Directions and Emerging Paradigms for N Boc Homoserine Ethyl Ester Tosylate
Integration with Flow Chemistry and Continuous Processing
The principles of flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, are increasingly being adopted in chemical synthesis for improved efficiency, safety, and scalability. While specific studies detailing the integration of Boc-Hse-OEt.TsOH into flow chemistry systems are not extensively documented in the provided results, the broader context of continuous processing in organic synthesis suggests significant potential. sigmaaldrich.com
Continuous-flow processes can offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving sensitive reagents or intermediates. dokumen.pub The synthesis and manipulation of protected amino acids and their derivatives are well-established in batch processes, and their adaptation to flow systems is a logical progression. For instance, the use of continuous production methods is highlighted as a key technology for microwave-assisted synthesis, allowing for the ongoing generation of material. sigmaaldrich.com This approach could be applied to the synthesis or subsequent reactions of this compound, potentially leading to higher yields and purity.
Key Advantages of Flow Chemistry for this compound:
| Feature | Potential Benefit |
| Precise Control | Improved selectivity and yield in derivatization reactions. |
| Enhanced Safety | Minimized risk when handling potentially hazardous reagents or intermediates. |
| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. sigmaaldrich.com |
| Automation | Reduced manual handling and increased reproducibility. |
The development of continuous-flow methods for peptide synthesis (SPPS) further underscores the applicability of these techniques to compounds like this compound. dokumen.pub As a protected amino acid ester, it is a fundamental component in peptide chemistry, and its integration into continuous-flow SPPS could streamline the synthesis of complex peptides.
Computational Chemistry and Molecular Modeling Studies of Reactivity
Computational chemistry and molecular modeling provide invaluable insights into the reactivity and properties of molecules, guiding experimental design and interpretation. For this compound, these tools can be used to predict its conformational preferences, reactivity in various chemical transformations, and interactions with other molecules.
Basic computational data for related compounds, such as N-Boc-O-ethyl-L-homoserine, are available and include parameters like TPSA (Topological Polar Surface Area), LogP, and the number of hydrogen bond donors and acceptors. chemscene.com These parameters are crucial for understanding the molecule's physical properties and potential biological activity.
| Computational Parameter | Value (for N-Boc-O-ethyl-L-homoserine) | Significance |
| TPSA | 84.86 | Relates to drug transport properties. |
| LogP | 1.3909 | Indicates lipophilicity. |
| H_Acceptors | 4 | Potential for hydrogen bonding. |
| H_Donors | 2 | Potential for hydrogen bonding. |
| Rotatable_Bonds | 6 | Molecular flexibility. |
Table based on data for a related compound. chemscene.com
More advanced computational studies, such as Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations, can be employed to investigate reaction mechanisms. For example, such methods have been used to elucidate the diastereoselectivity of sequential oxy-Cope/ene reactions. researchgate.net Similar studies on reactions involving this compound could provide a deeper understanding of its reactivity and help in optimizing reaction conditions for desired outcomes.
The structure of chiral catalyst-electrophile complexes and transition states in asymmetric reactions can also be modeled. researchgate.net This is particularly relevant for reactions where this compound acts as a chiral building block, as it would allow for the rational design of catalysts to achieve high levels of stereocontrol.
Development of Novel Derivatization Strategies for Functional Materials and Probes
The inherent functionality of this compound, including the protected amine, the ester group, and the hydroxyl group of the homoserine side chain (once deprotected), makes it a versatile scaffold for the development of novel functional materials and probes.
The Boc protecting group is stable under a variety of conditions but can be readily removed, allowing for further functionalization of the amine group. researchgate.netwiley-vch.de This is a cornerstone of peptide synthesis and can be exploited to attach this building block to other molecules or surfaces. dokumen.pub
The ester group can be hydrolyzed or transesterified, providing another handle for modification. For instance, the selective cleavage of methyl esters in the presence of ethyl esters has been demonstrated, suggesting that the ethyl ester of this compound could be selectively manipulated. researchgate.net
The development of functional materials from biomass-derived platform chemicals is a rapidly growing field. hse.ru While this compound is not directly derived from biomass in the same way as furanics, the principles of converting small, functionalized molecules into materials are transferable. The ability to polymerize or attach this chiral building block to a polymer backbone could lead to new materials with interesting properties.
In the context of probes, amino acids are fundamental components of biological systems. The incorporation of modified amino acids, including those with heavy atoms like selenium or tellurium, has been used to create probes for X-ray crystallography and NMR spectroscopy. researchgate.net this compound could serve as a starting material for the synthesis of such probes. For example, the side chain could be modified to include a reporter group, such as a fluorophore or a spin label, for use in biological imaging or spectroscopic studies. The use of click chemistry, a set of powerful and selective reactions, is a common strategy for attaching probes to biomolecules and materials, and derivatives of this compound could be designed to participate in these reactions. tcichemicals.com
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-tert-butoxycarbonyl-L-homoserine ethyl ester p-toluenesulfonate |
| Boc-Hse-OEt | N-Boc-O-ethyl-L-homoserine |
| vinyl-ACCA | 1-amino-2-vinylcyclopropanecarboxylic acid |
| TPSA | Topological Polar Surface Area |
| DFT | Density Functional Theory |
| SPPS | Solid Phase Peptide Synthesis |
| NMR | Nuclear Magnetic Resonance |
| Boc | tert-butoxycarbonyl |
| OEt | Ethyl ester |
| TsOH | p-toluenesulfonic acid |
Q & A
Q. Key Parameters Table :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Reaction Temperature | 0–5°C (for Boc protection) | TLC/HPLC |
| Solvent System | Dichloromethane (DCM) | NMR (¹H/¹³C) |
| TsOH Equivalence | 1.0–1.2 molar ratio | FT-IR |
Basic: How to characterize Boc-Hse-OEt·TsOH using spectroscopic and chromatographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Identify Boc group protons (δ 1.4 ppm, singlet) and TsOH aromatic protons (δ 7.1–7.8 ppm). Compare with literature data .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks ([M+H]⁺ for Boc-Hse-OEt and [TsOH]⁻ counterion).
- HPLC Purity : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time consistency indicates purity .
Q. Common Pitfalls :
- Residual solvents (e.g., DCM) in NMR spectra → Dry under vacuum for 24 hours.
- Overlapping peaks in HPLC → Optimize gradient elution.
Advanced: How to design stability studies for Boc-Hse-OEt·TsOH under varying pH and temperature conditions?
Methodological Answer:
Q. Example Findings :
- pH Sensitivity : Degradation >50% at pH >8 due to Boc group hydrolysis.
- Thermal Stability : Stable at 4°C for 30 days (purity >90%) .
Advanced: How to resolve contradictions in reported synthetic yields of Boc-Hse-OEt·TsOH?
Methodological Answer:
Q. Contradiction Sources :
- Incomplete Boc protection → Verify via ¹H NMR.
- TsOH hygroscopicity → Use freshly dried TsOH.
Advanced: What mechanistic studies elucidate TsOH's role in Boc-Hse-OEt·TsOH-mediated reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with/without TsOH using stopped-flow NMR. TsOH accelerates esterification via protonation of the hydroxyl group .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for TsOH-assisted vs. uncatalyzed pathways .
- Isotopic Labeling : Use ¹⁸O-labeled Hse-OEt to trace oxygen exchange during catalysis (LC-MS analysis) .
Q. Key Insights :
- TsOH lowers activation energy by 20 kJ/mol via transition-state stabilization.
- Solvent polarity modulates TsOH’s catalytic efficiency (higher in aprotic solvents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
